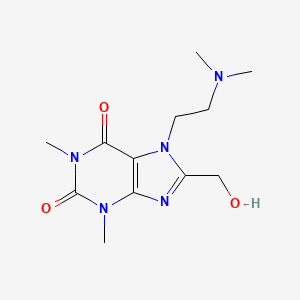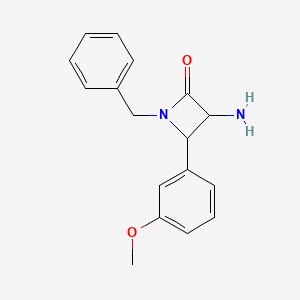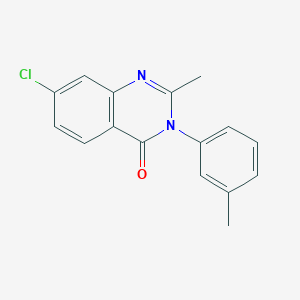
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique chemical structure, may exhibit interesting properties that could be valuable in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might include:
Starting Materials: 2-Amino-5-chlorobenzonitrile and m-toluidine.
Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as acetic acid, under reflux conditions.
Steps: The process generally involves the formation of an intermediate, followed by cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Large-Scale Reactions: Using larger quantities of starting materials and solvents.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and affecting signal transduction pathways.
DNA/RNA: Interacting with nucleic acids and influencing gene expression.
相似化合物的比较
Similar Compounds
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the m-tolyl group.
2-Methyl-3-(m-tolyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-3-(m-tolyl)quinazolin-4(3H)-one: Lacks the methyl group.
Uniqueness
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
62820-64-8 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-3-5-13(8-10)19-11(2)18-15-9-12(17)6-7-14(15)16(19)20/h3-9H,1-2H3 |
InChI 键 |
KXHQMADJUBBPRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



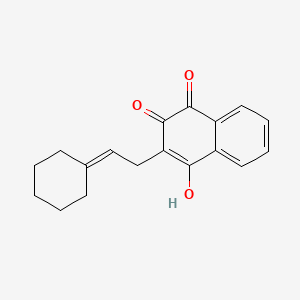

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
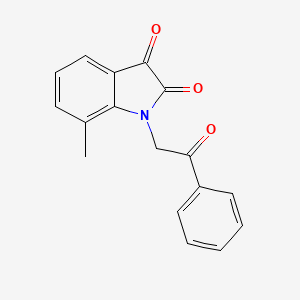
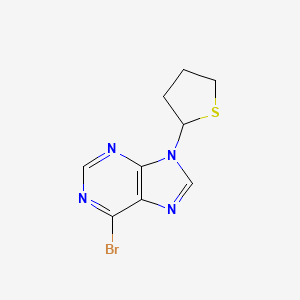
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)

![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
